molecular formula C17H25NO4 B1403371 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethylbutyric acid CAS No. 1398047-46-5

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethylbutyric acid

Cat. No. B1403371
M. Wt: 307.4 g/mol
InChI Key: UTZUBOLNQJAFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethylbutyric acid” is a complex organic molecule. It is a derivative of phenylboronic acid, which has been used as an effective catalyst for amidation and esterification of carboxylic acids . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .


Synthesis Analysis

The synthesis of this compound seems to involve the use of tert-butyloxycarbonyl-protected amino acids . A specific example is the synthesis of 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, which involves the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a phenylboronic acid group, which is attached to a tert-butoxycarbonyl group . The molecular weight of a similar compound, 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is 320.19 .

Scientific Research Applications

Stereocontrolled Synthesis

Research by Nadin et al. (2001) demonstrates the use of related compounds in stereocontrolled synthesis. They achieved a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe from (l)-phenylalanine. This showcases the application in synthesizing complex organic compounds with specific stereochemistry, which is crucial in drug design and synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Novel Heterocyclic Substituted α-Amino Acids

Adlington et al. (2000) synthesized a series of novel non-proteinogenic heterocyclic substituted α-amino acids using an alkynyl ketone functionality. This research is significant in developing new molecules with potential applications in drug discovery and biochemistry (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).

Functionalized Amino Acid Derivatives

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines. This research is significant for its potential in designing new anti-cancer agents, demonstrating the broader implications of these compounds in medicinal chemistry (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Peptide-Mimetic HIV Protease Inhibitors

Ikunaka et al. (2002) developed scalable syntheses of compounds that can serve as chiral building blocks in assembling potent HIV protease inhibitors. This underscores the critical role of such compounds in developing treatments for infectious diseases (Ikunaka, Matsumoto, & Nishimoto, 2002).

Polyamide Synthesis

Hsiao et al. (2000) investigated the synthesis of polyamides using a compound derived from 4-tert-butylcatechol. This research is relevant in materials science, particularly in the development of new polymers with specific properties (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)10-11-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZUBOLNQJAFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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